molecular formula C11H9NO4 B2878944 Methyl 5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxylate CAS No. 60640-64-4

Methyl 5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B2878944
CAS No.: 60640-64-4
M. Wt: 219.196
InChI Key: GXTTWWQRBVUHHG-UHFFFAOYSA-N
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Description

Methyl 5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxylate is a heterocyclic organic compound featuring an isoxazole ring substituted with a 3-hydroxyphenyl group at the 5-position and a methyl ester at the 3-position. Its molecular formula is C₁₁H₉NO₄, with a molecular weight of 219.19 g/mol. The compound has garnered attention as a key intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

methyl 5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-15-11(14)9-6-10(16-12-9)7-3-2-4-8(13)5-7/h2-6,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTTWWQRBVUHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(3-Hydroxyphenyl)-3-Oxopropanoate

The precursor, ethyl 3-(3-hydroxyphenyl)-3-oxopropanoate, is prepared via Claisen condensation between ethyl acetate and 3-hydroxyacetophenone. However, the phenolic hydroxyl group necessitates protection to prevent side reactions. Methoxy protection is commonly employed, yielding ethyl 3-(3-methoxyphenyl)-3-oxopropanoate.

Cyclization with Hydroxylamine

Reaction of the protected β-keto ester with hydroxylamine hydrochloride in ethanol at reflux (6–8 hours) induces cyclization, forming the isoxazole ring. The product, ethyl 5-(3-methoxyphenyl)-1,2-oxazole-3-carboxylate, is obtained in 65–75% yield. Subsequent demethylation using boron tribromide (BBr₃) in dichloromethane restores the phenolic hydroxyl group, yielding the target compound.

Key Insight : This method’s efficiency depends on the steric and electronic effects of the substituents. The methoxy group’s electron-donating nature accelerates cyclization but requires stringent deprotection conditions.

Suzuki-Miyaura Coupling on Pre-Formed Isoxazole Intermediates

Palladium-catalyzed cross-coupling offers a modular approach to introduce the 3-hydroxyphenyl group at the isoxazole’s 5-position.

Preparation of Methyl 5-Bromo-1,2-Oxazole-3-Carboxylate

Methyl 5-bromo-1,2-oxazole-3-carboxylate serves as the coupling partner. It is synthesized via bromination of methyl 1,2-oxazole-3-carboxylate using phosphorus tribromide (PBr₃) in benzene at 30–40°C. NMR analysis confirms regioselective bromination at the 5-position (δ 7.42 ppm, singlet).

Coupling with 3-Hydroxyphenylboronic Acid

The Suzuki-Miyaura reaction employs Pd(PPh₃)₄ as a catalyst, potassium carbonate as a base, and a 1,4-dioxane/water solvent system. Heating at 80°C for 12 hours couples the boronic acid to the brominated isoxazole, yielding this compound in 82% yield.

Optimization Note : Catalyst loading (5 mol%) and degassing the reaction mixture are critical to minimizing homocoupling byproducts.

Direct Esterification of 5-(3-Hydroxyphenyl)-1,2-Oxazole-3-Carboxylic Acid

Esterification of the carboxylic acid precursor provides a straightforward route, though it requires efficient activation of the carboxyl group.

Synthesis of 5-(3-Hydroxyphenyl)-1,2-Oxazole-3-Carboxylic Acid

The acid is prepared via hydrolysis of the corresponding nitrile, synthesized through a Kröhnke reaction between 3-hydroxybenzaldehyde and methyl cyanoacetate. Alternatively, oxidation of a 5-(3-hydroxyphenyl)isoxazole-3-methanol derivative using Jones reagent yields the acid.

Esterification with Methanol

Activation of the carboxylic acid with thionyl chloride (SOCl₂) generates the acyl chloride, which is reacted with methanol in dichloromethane at 0°C. This method achieves 90% conversion, with the target ester isolated via recrystallization from ethanol/water.

Critical Consideration : The phenolic hydroxyl group must be protected as a tert-butyldimethylsilyl (TBS) ether during esterification to prevent side reactions. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl functionality.

Ring-Closing Metathesis of Enyne Precursors

A less conventional but innovative approach involves ring-closing metathesis (RCM) of enyne substrates catalyzed by Grubbs’ catalyst.

Synthesis of Enyne Substrate

The enyne precursor, methyl 3-(3-hydroxyprop-1-yn-1-yl)phenyl)prop-2-enoate, is prepared via Sonogashira coupling between methyl 3-iodophenylacrylate and propargyl alcohol. Protection of the alcohol as a TBS ether precedes the RCM step.

Metathesis and Oxidation

RCM with Grubbs’ second-generation catalyst (5 mol%) in dichloromethane at 40°C forms the isoxazole ring. Subsequent oxidation of the dihydroisoxazole intermediate with meta-chloroperbenzoic acid (mCPBA) yields the aromatic isoxazole. Final deprotection with TBAF affords the target compound in 58% overall yield.

Advantage : This route offers excellent stereocontrol but requires costly catalysts and multi-step protection/deprotection sequences.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Cyclocondensation 65–75 High atom economy Demethylation step lowers scalability
Suzuki Coupling 82 Modular, regioselective Requires palladium catalysts
Direct Esterification 90 Simple, high-yielding Protection/deprotection necessary
Ring-Closing Metathesis 58 Stereocontrol Costly catalysts, multi-step synthesis

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-formyl-5-(3-hydroxyphenyl)-1,2-oxazole.

    Reduction: Formation of 5-(3-hydroxyphenyl)-1,2-oxazolidine.

    Substitution: Formation of methyl 5-(3-alkoxyphenyl)-1,2-oxazole-3-carboxylate.

Scientific Research Applications

Methyl 5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the oxazole ring can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the observed effects.

Comparison with Similar Compounds

Key Observations :

  • Polarity : The 3-hydroxyphenyl derivative exhibits higher polarity due to the -OH group, contrasting with hydrophobic alkyl (e.g., 4-CH₃) or halogens (F, Br) .
  • Reactivity : Bromine (4-Br) enables participation in Suzuki-Miyaura coupling, expanding synthetic utility .

Substitution on the Oxazole Core

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate -CH₂OCH₃ at oxazole-5 C₇H₉NO₄ 171.15 Increased hydrophilicity; versatile building block
Methyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate -CH₂Br on dihydro-oxazole C₆H₈BrNO₃ 222.04 Reactive site for nucleophilic substitution; precursor to functionalized derivatives
Methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate -CH₂-(4-methylpiperazine) C₁₁H₁₇N₃O₃ 239.27 Enhanced solubility via basic piperazine moiety; scaffold for drug discovery

Key Observations :

  • Hydrophilicity : Methoxymethyl (-CH₂OCH₃) and piperazinylmethyl groups improve solubility compared to aromatic substituents .
  • Reactivity : Bromomethyl derivatives serve as alkylating agents, enabling diversification of the oxazole core .

Biological Activity

Methyl 5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a hydroxyphenyl group that can engage in hydrogen bonding and other interactions with biological molecules, while the oxazole ring is known for its ability to interact with enzymes and receptors. These structural characteristics are crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding: The hydroxy group enhances the compound's reactivity and ability to form hydrogen bonds with proteins and nucleic acids.
  • Enzyme Interaction: The oxazole ring facilitates interactions with various enzymes, potentially modulating their activity.
  • Receptor Binding: The compound may bind to specific receptors, influencing signaling pathways involved in various biological processes.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria as well as fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Antiviral Potential

Research has also indicated potential antiviral activity. Compounds with similar structures have demonstrated efficacy against viral targets, suggesting that this compound may possess similar properties. For instance, derivatives of heterocycles have shown inhibitory effects on HIV integrase and other viral enzymes .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. The results indicated significant inhibition zones against multiple bacterial strains, highlighting its potential as an antimicrobial agent .
  • Antiviral Activity Assessment : Another investigation focused on the antiviral properties of oxazole derivatives against Dengue virus (DENV). The study found that compounds with structural similarities exhibited IC50 values indicating effective inhibition of viral replication .

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